molecular formula C12H9ClN2O2 B11867398 Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

Cat. No.: B11867398
M. Wt: 248.66 g/mol
InChI Key: BQGHRUCZPNLILA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a chloro group at the 5th position, a cyano group at the 7th position, and an ethyl ester at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and cyano groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is unique due to the presence of both the chloro and cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of an indole ring system with specific substituents that enhance its biological properties. The presence of the chloro and cyano groups at positions 5 and 7, respectively, plays a crucial role in modulating its activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer pathways, particularly those related to mutant EGFR and BRAF signaling. Studies indicate that it exhibits antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM .
  • Receptor Modulation : this compound acts as a modulator of certain receptors involved in stress responses and metabolic processes. Its structural modifications can enhance binding affinity and selectivity towards specific receptor subtypes .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and melanoma (LOX-IMVI) cells. The IC50 values for these assays ranged from approximately 0.96 µM to 1.12 µM .
Cell LineIC50 (µM)Reference
LOX-IMVI0.96
Panc-11.12
MCF-7>50

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections. Its efficacy against various bacterial strains has been documented, although specific MIC values require further investigation.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antiproliferative Effects : A study conducted on a series of indole derivatives including Ethyl 5-chloro-7-cyano showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition mechanisms .
  • Evaluation in Animal Models : In vivo studies are needed to assess the safety and efficacy of this compound in animal models, focusing on its pharmacokinetics and potential side effects.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10-5-7-3-9(13)4-8(6-14)11(7)15-10/h3-5,15H,2H2,1H3

InChI Key

BQGHRUCZPNLILA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C#N)Cl

Origin of Product

United States

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